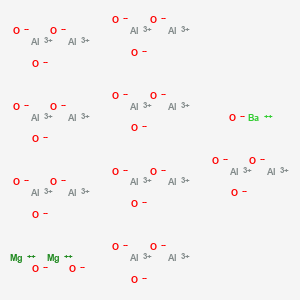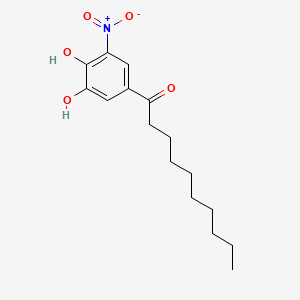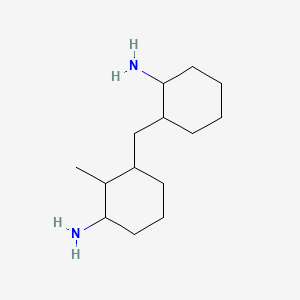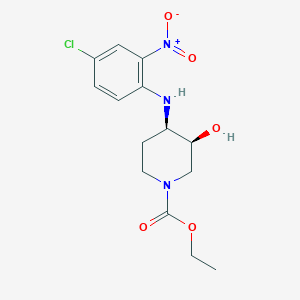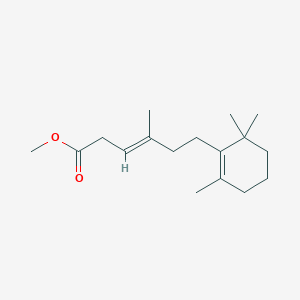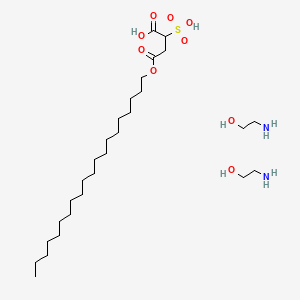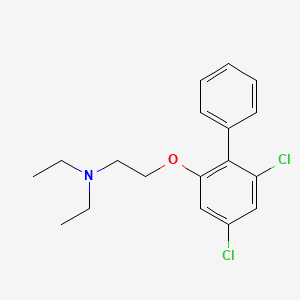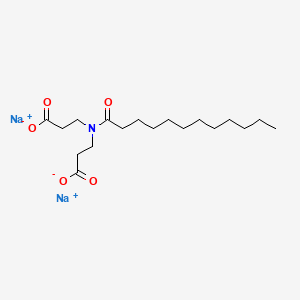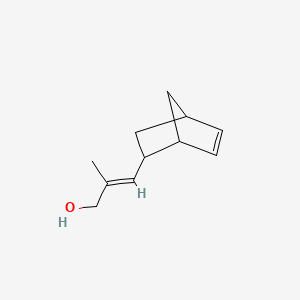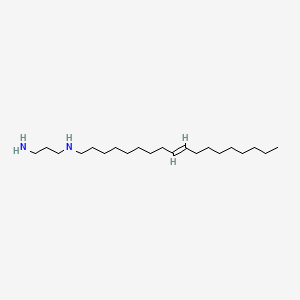
1,3-Propanediamine, N-9-octadecenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-9-octadecenyl- is an organic compound with the molecular formula C21H44N2. It is also known as N-Oleyl-1,3-propanediamine. This compound is a diamine, meaning it contains two amine groups, and it features a long alkenyl chain, which contributes to its unique properties. It is commonly used as a surfactant, corrosion inhibitor, and emulsifier .
Métodos De Preparación
1,3-Propanediamine, N-9-octadecenyl- can be synthesized through various methods. One common synthetic route involves the reaction of oleylamine with 1,3-dibromopropane. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through distillation or recrystallization .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The compound is produced by companies such as AkzoNobel, which markets it under the trade name Duomeen OL .
Análisis De Reacciones Químicas
1,3-Propanediamine, N-9-octadecenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products. .
Major products formed from these reactions include various amides, nitriles, and substituted amines, which have applications in different industries.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-9-octadecenyl- has a wide range of applications in scientific research and industry:
Biology: The compound’s surfactant properties make it useful in biological research for cell membrane studies and protein interactions.
Industry: It is widely used as a corrosion inhibitor, lubricant, and dispersant in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-9-octadecenyl- is primarily based on its ability to interact with surfaces and interfaces. The long alkenyl chain allows it to anchor to hydrophobic surfaces, while the amine groups can form hydrogen bonds or ionic interactions with other molecules. This dual functionality makes it an effective surfactant and emulsifier .
In biological systems, the compound can interact with cell membranes, altering their properties and affecting processes such as membrane fluidity and permeability. These interactions are crucial for its applications in drug delivery and other biomedical fields .
Comparación Con Compuestos Similares
1,3-Propanediamine, N-9-octadecenyl- can be compared with other similar compounds such as:
1,3-Diaminopropane: A simpler diamine without the long alkenyl chain, used primarily as a building block in organic synthesis.
Oleylamine: An amine with a similar alkenyl chain but only one amine group, used as a surfactant and in nanoparticle synthesis.
N-oleyl-1,3-diaminopropane: Another diamine with a similar structure but different functional groups, used in similar applications
The uniqueness of 1,3-Propanediamine, N-9-octadecenyl- lies in its combination of a long alkenyl chain and two amine groups, which provide it with enhanced surfactant properties and versatility in various applications.
Propiedades
Número CAS |
4573-44-8 |
|---|---|
Fórmula molecular |
C21H44N2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+ |
Clave InChI |
TUFJPPAQOXUHRI-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCNCCCN |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


